molecular formula C7H10OS B6196933 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one CAS No. 524689-75-6

1-(pent-4-yn-1-ylsulfanyl)ethan-1-one

Cat. No.: B6196933
CAS No.: 524689-75-6
M. Wt: 142.2
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Description

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one is a sulfur-containing ketone characterized by a pent-4-yn-1-ylsulfanyl group attached to an acetyl moiety. This compound belongs to the broader class of α-sulfanyl ketones, which are of significant interest in organic synthesis due to their versatility as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

524689-75-6

Molecular Formula

C7H10OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution

The most widely reported method involves nucleophilic acyl substitution between pent-4-yne-1-thiol and acetyl chloride or acetic anhydride. The reaction proceeds under mild basic conditions to deprotonate the thiol, forming a thiolate ion that attacks the electrophilic carbonyl carbon of the acetylating agent.

Reaction Conditions:

  • Solvent: Dichloromethane or ethyl acetate, chosen for their ability to dissolve both reactants and stabilize intermediates.

  • Base: Triethylamine or pyridine, which scavenge HCl generated during the reaction.

  • Temperature: Room temperature (20–25°C) to prevent side reactions involving the terminal alkyne.

Example Procedure:
Pent-4-yne-1-thiol (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by the addition of triethylamine (1.2 equiv). Acetyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

Yield: 75–85% after purification via silica gel chromatography.

Transesterification of Thioesters

An alternative route involves transesterification of a pre-formed thioester (e.g., S-alkyl ethanethioate) with pent-4-yn-1-ol under acidic catalysis. This method avoids handling volatile acetyl chloride and is preferable for scale-up.

Mechanistic Insights:
The reaction proceeds via a tetrahedral intermediate, where the thiol oxygen acts as a nucleophile. Protonation of the leaving group (ROH) facilitates its departure, forming the desired product.

Optimization Challenges:

  • Catalyst Selection: p-Toluenesulfonic acid (PTSA) outperforms Lewis acids like BF₃·OEt₂ in minimizing alkyne side reactions.

  • Solvent Effects: Polar aprotic solvents (e.g., THF) improve yields compared to nonpolar solvents due to better stabilization of the transition state.

Reaction Optimization and Byproduct Mitigation

Managing Alkyne Reactivity

The terminal alkyne in pent-4-yne-1-thiol is prone to undesired Glaser coupling or oxidation. Strategies to suppress these pathways include:

  • Oxygen-Free Conditions: Conducting reactions under nitrogen or argon to prevent oxidative dimerization.

  • Low-Temperature Additions: Gradual introduction of acetyl chloride at 0°C reduces exothermic side reactions.

Purification Techniques

  • Distillation: Fractional distillation under reduced pressure (boiling point: 98–100°C at 15 mmHg) effectively separates the product from unreacted starting materials.

  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (8:2) resolves thioester products from disulfide byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.82 (t, J = 2.6 Hz, 1H, ≡CH), 2.34 (s, 3H, COCH₃), 2.45–2.50 (m, 2H, SCH₂), 1.70–1.85 (m, 4H, CH₂CH₂C≡CH).

  • IR (neat): 3280 cm⁻¹ (C≡C-H stretch), 1695 cm⁻¹ (C=O stretch), 645 cm⁻¹ (C-S stretch).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals >98% purity, with retention time matching authentic standards.

Applications in Organic Synthesis

Prostaglandin Intermediate

The compound serves as a precursor to 4-pentyne-1-thiol, which is employed in prostaglandin E₁ synthesis via Michael addition to α,β-unsaturated ketones.

Organocatalysis

In Julia-Kocienski olefinations, the thioester group participates in Smiles rearrangements to generate stereodefined alkenes, critical for natural product synthesis.

Scalability and Industrial Relevance

Pilot-Scale Production

A patented protocol details kilogram-scale synthesis using continuous flow reactors, achieving 90% yield with residence times <30 minutes. Key parameters include:

  • Flow Rate: 10 mL/min for both reactant streams.

  • Temperature: 50°C to enhance mixing without compromising selectivity.

Emerging Methodologies

Photocatalytic Thioesterification

Recent advances utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) to activate thiols and carboxylic acids, enabling metal-free synthesis under ambient conditions. Preliminary data show 70% yield with 455 nm LED irradiation .

Chemical Reactions Analysis

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the ethanethioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of acetylenic thiols and other sulfur-containing compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including prostaglandins, which play a role in various physiological processes.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one involves its interaction with molecular targets through its sulfur and acetylene groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used, such as in the synthesis of prostaglandins or other biologically active molecules.

Comparison with Similar Compounds

Key Observations :

  • Sulfur-Containing Moieties: Compounds with sulfanyl or sulfinylidene groups (e.g., 1b , 1-(4-biphenylyl)-2-[(1-methylimidazolyl)sulfanyl]ethanone ) exhibit enhanced reactivity in transition-metal-catalyzed reactions due to sulfur’s electron-donating/withdrawing capabilities.
  • Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one ) are pivotal in Suzuki-Miyaura cross-couplings, enabling the synthesis of complex biaryl systems.
  • Heterocyclic Integration : The incorporation of tetrazole (e.g., 1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one ) or imidazole rings enhances biological activity, making these compounds valuable in drug discovery.

Cross-Coupling Reactions

  • Palladium-Catalyzed Coupling : Derivatives like 1,1′-(sulfonylbis(4,1-phenylene))bis(ethan-1-one) (4m) are synthesized via palladium-catalyzed cross-coupling of 1-bromo-4-iodobenzene, yielding bis-ketones with applications in polymer chemistry .
  • Copper-Mediated Alkynylation : Heteroaryl alkynes (e.g., 1-(3-(pyridin-3-ylethynyl)thiophen-2-yl)ethan-1-one) are constructed using CuI/Cs₂CO₃ systems, highlighting the role of copper in C–C bond formation .

Cyclization and Functionalization

  • Wittig-Horner Reactions: Ketonic intermediates such as 1-(3-methoxyphenyl-4-hydroxy)ethan-1-one are utilized in multi-step syntheses (e.g., Foretinib production), demonstrating the utility of ethanone derivatives in alkaloid frameworks .
  • Catalytic Cyclization: Ruthenium(II) catalysts enable the synthesis of sulfinylidene-containing ethanones (e.g., 1b ), which are critical for studying non-covalent interactions in crystal engineering .

Physicochemical and Spectroscopic Data

  • Melting Points: Halogenated derivatives (e.g., 1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one ) generally exhibit higher melting points (e.g., 137–138°C for 1f ) compared to non-halogenated analogs due to increased molecular symmetry and van der Waals interactions.
  • Spectroscopic Signatures: ¹H-NMR: Aryl protons in biphenyl-substituted ethanones (e.g., 1-(4-biphenylyl) derivatives ) resonate at δ 7.2–8.1 ppm, while aliphatic protons in sulfanyl groups appear at δ 2.5–3.5 ppm. IR: Strong carbonyl stretching vibrations (~1700 cm⁻¹) and C–S stretches (~650 cm⁻¹) are characteristic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving thiol-alkyne coupling under inert atmospheres (e.g., nitrogen) is typical. Control of temperature (60–80°C) and pH (neutral to slightly basic) minimizes side reactions. Solvents like dimethylformamide (DMF) or toluene enhance solubility of intermediates. Purification via column chromatography or distillation is recommended to isolate the final product .
  • Key Considerations : The alkyne group in the pent-4-yn-1-ylsulfanyl moiety is prone to oxidation; thus, reducing agents (e.g., ascorbic acid) may stabilize intermediates.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Identify the acetyl proton (δ ~2.5 ppm) and alkyne proton (δ ~1.9–2.1 ppm).
  • ¹³C NMR : Carbonyl carbon (δ ~200–210 ppm) and alkyne carbons (δ ~70–90 ppm).
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .
    • Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) guide formulation for biological assays. Stability studies (TGA/DSC) under varying temperatures and humidity levels assess degradation risks. Store at –20°C in inert atmospheres to preserve reactivity .

Advanced Research Questions

Q. How does the electron-deficient alkyne group influence reactivity in click chemistry applications?

  • Mechanistic Insight : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole derivatives. Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates, while DFT calculations model transition states .
  • Optimization : Adjust catalyst loadings (e.g., Cu(I) salts) and ligand systems (e.g., TBTA) to enhance regioselectivity .

Q. What strategies mitigate contradictions in reported biological activity data for sulfur-containing ketones?

  • Data Analysis : Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal methods (e.g., SPR vs. fluorescence polarization). Control for batch-to-batch purity variations via HPLC (>95% purity threshold) .
  • Case Study : Inconsistent enzyme inhibition data may arise from differential solvent effects (e.g., DMSO quenching radical intermediates). Use low-DMSO buffers (<1% v/v) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding poses with proteins (e.g., kinases).
  • MD Simulations : GROMACS trajectories (100 ns) assess binding stability under physiological conditions .
    • Validation : Correlate in silico binding scores with experimental IC₅₀ values to refine force fields.

Experimental Design & Troubleshooting

Q. What analytical workflows resolve crystallographic challenges for sulfur-containing ketones?

  • Crystallography : Employ SHELXL for structure refinement. Address disorder in the alkyne moiety using restraints (ISOR, DELU). High-resolution data (≤0.8 Å) minimizes thermal motion artifacts .
  • Troubleshooting : If crystals fail to form, screen alternative solvents (e.g., ethyl acetate/hexane) or use seeding techniques.

Q. How to optimize reaction yields when scaling up synthesis?

  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., thiol addition). Monitor in-line via FTIR to detect intermediates.
  • Case Study : Pilot-scale trials (10–100 g) achieved 85% yield by maintaining strict temperature control (±2°C) and using excess thiol (1.2 equiv) .

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